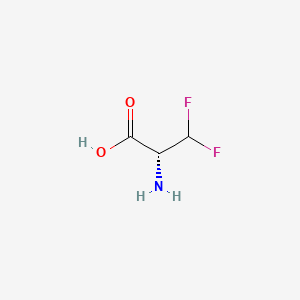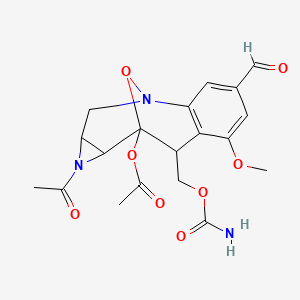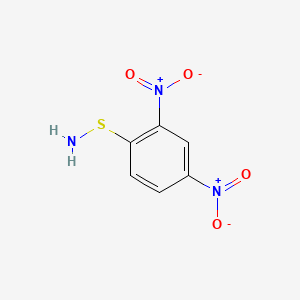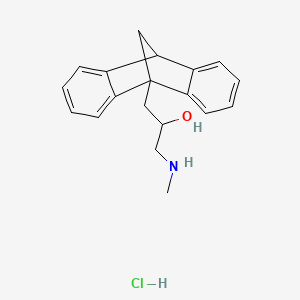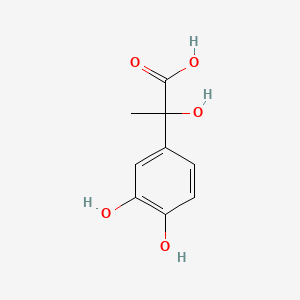
丹参素
概要
説明
α-(3,4-ジヒドロキシフェニル)乳酸: この化合物は、抗酸化作用と抗炎症作用で知られており、さまざまな科学研究分野で注目されています .
製造方法
合成経路と反応条件: α-(3,4-ジヒドロキシフェニル)乳酸の合成は、通常、フェニルプロパン酸誘導体の水酸化反応を含みます。 一般的な方法の1つは、過酸化水素や酢酸などの化学試薬を、制御された温度とpH条件下で使用する方法です .
工業生産方法: α-(3,4-ジヒドロキシフェニル)乳酸の工業生産は、多くの場合、微生物発酵の使用を含むバイオテクノロジー的手法を含みます。 この方法は、特定の微生物の代謝経路を活用して、大量の化合物を生成します .
化学反応解析
反応の種類:
酸化: α-(3,4-ジヒドロキシフェニル)乳酸は酸化反応を受け、チロシナーゼなどの酵素によって触媒され、キノンが生成されます.
還元: この化合物は、特定の条件下で対応するアルコールに還元できます。
置換: 強酸または強塩基の存在下で、特に求電子置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、チロシナーゼ酵素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: 硫酸、塩酸。
生成される主な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: アルコール誘導体。
置換: さまざまな置換フェニル誘導体。
科学的研究の応用
作用機序
α-(3,4-ジヒドロキシフェニル)乳酸は、主にPI3K/Akt/Nrf2シグナル伝達経路の活性化を介して効果を発揮します。 この活性化により、ヘムオキシゲナーゼ-1(HO-1)がアップレギュレートされ、細胞を酸化損傷から保護する上で重要な役割を果たします . この化合物は、酸化ストレス応答に関与する酵素など、さまざまな分子標的とも相互作用します .
類似化合物の比較
類似化合物:
- 3,4-ジヒドロキシフェニル酢酸
- 3,4-ジヒドロキシフェニルアラニン (L-DOPA)
- 3,4-ジヒドロキシ安息香酸
独自性: α-(3,4-ジヒドロキシフェニル)乳酸は、フェニル環に2つのヒドロキシル基と乳酸部分を持つため、抗酸化作用と抗炎症作用を同時に発揮します。 この組み合わせは、他の類似化合物では一般的ではなく、さまざまな治療用途で特に効果的です .
生化学分析
Biochemical Properties
Danshensu plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Danshensu has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, Danshensu reduces oxidative stress in cells . Additionally, Danshensu interacts with nitric oxide synthase, enhancing the production of nitric oxide, which is crucial for vasodilation and cardiovascular health . The compound also binds to proteins such as albumin, which aids in its transport and distribution within the body .
Cellular Effects
Danshensu exerts various effects on different cell types and cellular processes. In neuronal cells, Danshensu has been shown to protect against oxidative stress-induced damage by reducing ROS levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . In endothelial cells, Danshensu promotes cell survival and inhibits apoptosis by modulating the PI3K/AKT signaling pathway . Furthermore, Danshensu influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of Danshensu involves several pathways. Danshensu exerts its effects primarily through its antioxidant properties. It activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione S-transferase . Danshensu also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, Danshensu interacts with the Sirt1/FoxO1/Rab7 signaling pathway, enhancing autophagy and reducing oxidative stress in cardiomyocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Danshensu have been observed to change over time. Danshensu is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that Danshensu maintains its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to air or light can lead to oxidation and polymerization, reducing its efficacy .
Dosage Effects in Animal Models
The effects of Danshensu vary with different dosages in animal models. At low doses, Danshensu exhibits significant neuroprotective and cardioprotective effects without any adverse effects . At higher doses, Danshensu can cause toxicity, leading to liver and kidney damage . The therapeutic window for Danshensu is relatively wide, but it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks .
Metabolic Pathways
Danshensu is involved in several metabolic pathways. It undergoes phase II metabolism, primarily through methylation, sulfation, and acetylation . The major metabolites of Danshensu include methylated and sulfated derivatives, which are excreted primarily through urine . Danshensu also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Danshensu is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin, facilitating its transport in the bloodstream . Danshensu is distributed to various tissues, including the heart, liver, kidneys, and brain . The compound is also taken up by endothelial cells through specific transporters, enhancing its bioavailability and therapeutic effects .
Subcellular Localization
Danshensu exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Danshensu also targets the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress . Post-translational modifications, such as phosphorylation, play a role in directing Danshensu to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,4-Dihydroxyphenyl)lactic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method includes the use of chemical reagents such as hydrogen peroxide and acetic acid under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of alpha-(3,4-Dihydroxyphenyl)lactic acid often involves biotechnological approaches, including the use of microbial fermentation. This method leverages the metabolic pathways of specific microorganisms to produce the compound in large quantities .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tyrosinase enzyme.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, hydrochloric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
- 3,4-Dihydroxyphenylacetic acid
- 3,4-Dihydroxyphenylalanine (L-DOPA)
- 3,4-Dihydroxybenzoic acid
Uniqueness: alpha-(3,4-Dihydroxyphenyl)lactic acid is unique due to its dual hydroxyl groups on the phenyl ring and the lactic acid moiety, which confer both antioxidant and anti-inflammatory properties. This combination is not commonly found in other similar compounds, making it particularly effective in various therapeutic applications .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGMYGNFKSMYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945346 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22681-72-7 | |
| Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Danshensu exert its cardiovascular protective effects?
A1: Studies indicate that Danshensu exhibits cardiovascular protection through multiple mechanisms, including:
- Vasodilation: Danshensu can activate calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. [, ]
- Anti-hypertension: In spontaneously hypertensive rats, Danshensu has been shown to lower blood pressure, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias. [, ]
- Anti-thrombotic effects: Danshensu demonstrates anti-platelet aggregation and anti-thrombotic properties, potentially by inhibiting cyclooxygenase-2 (COX-2) and modulating the balance of thromboxane A2 (TXA2) and prostacyclin (PGI2). []
Q2: What is the role of Danshensu in cancer treatment?
A2: Danshensu exhibits anti-tumor effects in various cancer models, including lung, colon, liver, and oral cancer. Some of the proposed mechanisms include:
- Inhibition of tumor cell proliferation and metastasis: Danshensu has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , ]
- Enhancement of chemosensitivity: Studies suggest that Danshensu can enhance the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin and Oxaliplatin. [, , ]
- Regulation of signaling pathways: Danshensu has been implicated in modulating various signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, TGF-β/Smad, and p38 MAPK pathways. [, , , ]
Q3: How does Danshensu impact the nervous system?
A3: Research suggests that Danshensu possesses neuroprotective properties, potentially through the following mechanisms:
- Anti-inflammatory effects: Danshensu can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines. [, , ]
- Antioxidant activity: Danshensu can scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. [, , ]
- Modulation of signaling pathways: Danshensu has been shown to regulate signaling pathways involved in neuronal survival and inflammation, such as the TLR4/NF-κB and Nrf2/HO-1 pathways. []
Q4: What is the bioavailability of Danshensu?
A4: Danshensu exhibits relatively low oral bioavailability, estimated to be around 9.53% in rats. [] This suggests that it is poorly absorbed from the gastrointestinal tract.
Q5: How is Danshensu metabolized and excreted?
A5: Following intravenous administration in rats, approximately 46.99% of Danshensu is excreted unchanged in urine, with a smaller proportion (1.16%) excreted in feces. [] The main metabolic pathways involve phase II reactions, including methylation, sulfation, and acetylation. []
Q6: Does Danshensu cross the blood-brain barrier?
A6: Yes, Danshensu can cross the blood-brain barrier, and this process appears to be influenced by P-glycoprotein (P-gp), an efflux transporter. [] Inhibition of P-gp has been shown to increase Danshensu concentrations in the brain. []
Q7: Are there any known drug interactions with Danshensu?
A7: Yes, Danshensu has been shown to interact with certain drugs:
- Irbesartan: Danshensu can increase the systemic exposure of Irbesartan by inhibiting its metabolism by CYP2C9, a drug-metabolizing enzyme. []
- Rosuvastatin: Danshensu can inhibit the uptake of Rosuvastatin by hepatocytes, potentially leading to increased Rosuvastatin levels. [] This interaction seems to be mediated by organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. []
Q8: What is known about the safety profile of Danshensu?
A8: While generally considered safe, research suggests that long-term use of high doses of Danshensu should be approached with caution. Some studies have reported potential adverse effects, including:
- Bleeding risk: While not observed in all studies, prolonged use of Danshensu, especially at high doses, might increase the risk of bleeding in some cases. []
- Drug interactions: As mentioned earlier, Danshensu can interact with certain drugs, potentially altering their pharmacokinetics and increasing the risk of adverse effects. [, ]
Q9: What strategies can be used to improve the bioavailability of Danshensu?
A9: Several approaches have been explored to enhance the bioavailability and therapeutic efficacy of Danshensu, including:
- Phospholipid complexation: Formulating Danshensu as a phospholipid complex has been shown to significantly increase its oral bioavailability in rats. []
- Sustained-release formulations: The development of sustained-release pellets of Danshensu has demonstrated prolonged drug release and improved bioavailability in rabbits. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


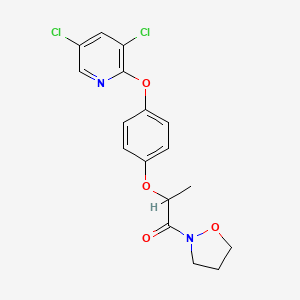



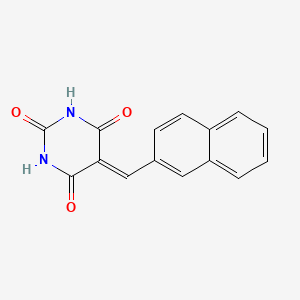
![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
